molecular formula C18H20N4O B5971139 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde

4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde

Cat. No. B5971139
M. Wt: 308.4 g/mol
InChI Key: DWKPOLMDQSLUIA-UHFFFAOYSA-N
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Description

4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative that exhibits promising pharmacological properties, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde is not yet fully understood. However, it is believed to exert its pharmacological effects through the modulation of various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde are diverse and complex. This compound has been shown to exhibit anticonvulsant effects by modulating the activity of the GABA-A receptor. Additionally, it possesses significant analgesic and anti-inflammatory properties, making it a valuable candidate for pain management and treatment of inflammatory disorders. Moreover, this compound has been shown to possess significant anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde in lab experiments include its diverse pharmacological activities, making it a valuable candidate for drug development. Additionally, this compound exhibits low toxicity and high solubility, making it easy to handle in the laboratory. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability, which can limit its use in large-scale studies.

Future Directions

There are several future directions for the study of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde. One potential direction is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential molecular targets. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer, pain, and inflammation, warrant further investigation.

Synthesis Methods

The synthesis of 4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde involves the reaction of piperazine with 2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one in the presence of an aldehyde source such as formaldehyde or paraformaldehyde. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde has been extensively studied for its potential applications in drug development. It exhibits a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, this compound has been shown to possess significant anticancer activity, making it a valuable candidate for cancer therapy.

properties

IUPAC Name

4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-13-21-9-11-22(12-10-21)18-15-7-4-8-16(15)19-17(20-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPOLMDQSLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde

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